1-(Benzyloxy)-4-bromo-2-fluorobenzene
Overview
Description
1-(Benzyloxy)-4-bromo-2-fluorobenzene is a compound that can be considered a derivative of benzene, where a benzyloxy group is attached at the first position, a bromine atom at the fourth position, and a fluorine atom at the second position. This compound is of interest in various chemical syntheses and studies due to the presence of reactive bromine and fluorine atoms which can participate in further chemical transformations.
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . Similarly, 1-bromo-4-[18F]fluorobenzene, a related compound, was synthesized using nucleophilic aromatic substitution reactions with [18F]fluoride . These methods could potentially be adapted for the synthesis of 1-(Benzyloxy)-4-bromo-2-fluorobenzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives is often confirmed using spectroscopic methods such as NMR and X-ray crystallography. For example, the structure of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was confirmed by 19F NMR spectroscopy and X-ray crystallography . The presence of fluorine and bromine atoms in the benzene ring can influence the geometry and electronic distribution within the molecule, as seen in the study of 1-bromo-3-fluorobenzene .
Chemical Reactions Analysis
The reactivity of halogenated benzene derivatives like 1-(Benzyloxy)-4-bromo-2-fluorobenzene is characterized by the potential for various chemical reactions. For example, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, as demonstrated with 4-[18F]-1-bromo-4-fluorobenzene . The fluorine atom can also engage in nucleophilic aromatic substitution reactions, as shown in the synthesis of different fluorinated benzene compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are influenced by the substituents on the benzene ring. For instance, the presence of fluorine atoms can affect the vibrational frequencies, as investigated in the FT-IR and FT-Raman spectroscopic study of 1-bromo-3-fluorobenzene . The introduction of bulky groups can hinder intermolecular packing and influence properties such as fluorescence, as seen in the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene . The crystal structure of these compounds can reveal details about intermolecular interactions, such as hydrogen bonding and stacking, which are important for understanding their solid-state properties .
Scientific Research Applications
Synthesis and Chemical Properties
1-(Benzyloxy)-4-bromo-2-fluorobenzene is a chemical compound with potential use in various synthetic and medicinal chemistry applications. A practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a closely related compound, has been developed, highlighting the importance of bromo- and fluoro-substituted benzenes in the pharmaceutical industry, particularly for the manufacture of non-steroidal anti-inflammatory drugs. This synthesis approach overcomes the limitations of previous methods by avoiding the use of expensive or toxic reagents, suggesting the utility of such compounds in large-scale production (Yanan Qiu et al., 2009).
Environmental and Health Impacts
Research on novel brominated flame retardants, including those related to bromo- and fluoro-substituted compounds, has shown their increasing application and presence in indoor environments, raising concerns about their environmental fate and potential health impacts. Such studies indicate the necessity for further research on the occurrence, environmental behavior, and toxicity of these compounds to ensure safety and mitigate any adverse effects (E. A. Zuiderveen et al., 2020).
Crystal Structure Analysis
The crystal structures of metal(II) 2-fluorobenzoate complexes have been evaluated, suggesting the versatility of fluoro-substituted benzenes in forming various structural motifs with potential applications in materials science. This research contributes to the understanding of how different ligands and metals interact, which could inform the design of new materials with desirable physical and biological properties (F. E. Öztürkkan et al., 2022).
Toxicological Review of Brominated Compounds
A comprehensive review of the health assessment of polybrominated dibenzo-p-dioxins and dibenzofurans, compounds related to the chemical family of 1-(Benzyloxy)-4-bromo-2-fluorobenzene, highlights their occurrence as contaminants and their production during combustion processes. These compounds exhibit toxicological profiles similar to their chlorinated counterparts, necessitating rigorous research to fully understand their health implications and manage exposure risks (J. Mennear et al., 1994).
properties
IUPAC Name |
4-bromo-2-fluoro-1-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVUDNMNSPYSHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595975 | |
Record name | 1-(Benzyloxy)-4-bromo-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-4-bromo-2-fluorobenzene | |
CAS RN |
133057-82-6 | |
Record name | 1-(Benzyloxy)-4-bromo-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.